Physicochemical Profiling and Synthetic Methodology of 2,5-Dichloro-N-methoxybenzamide
Physicochemical Profiling and Synthetic Methodology of 2,5-Dichloro-N-methoxybenzamide
Executive Summary
In modern medicinal chemistry and drug development, functionalized benzamides serve as critical pharmacophores and versatile synthetic intermediates. 2,5-Dichloro-N-methoxybenzamide (CAS: 1201935-41-2) is a highly specialized O-methyl hydroxamate derivative. Unlike traditional Weinreb amides (N-methoxy-N-methylamides), this compound possesses a secondary amide nitrogen, granting it distinct hydrogen-bonding capabilities and orthogonal reactivity profiles. This technical guide provides an authoritative breakdown of its molecular weight, formula derivation, synthetic protocols, and self-validating analytical characterization methods.
Molecular Formula and Weight Derivation
The foundational step in utilizing 2,5-dichloro-N-methoxybenzamide is a rigorous understanding of its physicochemical properties. The compound is derived from a 2,5-dichlorobenzoic acid core, where the carboxylic acid is converted to an N-methoxyamide.
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Molecular Formula:
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Molecular Weight Calculation:
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Carbon (8 × 12.011) = 96.088
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Hydrogen (7 × 1.008) = 7.056
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Chlorine (2 × 35.450) = 70.900
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Nitrogen (1 × 14.007) = 14.007
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Oxygen (2 × 15.999) = 31.998
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Total Average Molecular Weight: 220.05 g/mol
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Quantitative Data Summary
| Property | Value | Causality / Structural Significance |
| Molecular Formula | Defines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 5). | |
| Molecular Weight | 220.05 g/mol | Calculated using standard atomic weights; essential for stoichiometric precision in cross-coupling reactions. |
| Monoisotopic Mass | 218.9851 Da | The exact mass of the most abundant isotopologue ( |
| Isotopic Signature | M (100%), M+2 (~65%), M+4 (~11%) | Driven by the natural ~3:1 ratio of |
| H-Bond Donors | 1 (N-H) | Differentiates it from Weinreb amides; allows for secondary structural interactions in enzymatic pockets. |
| H-Bond Acceptors | 2 (C=O, -O-CH | Facilitates coordination to transition metals during C-H activation workflows. |
Synthetic Methodology and Workflow
The synthesis of N-methoxyamides requires careful control of reaction conditions to prevent the hydrolysis of the acyl chloride intermediate and to manage the weak nucleophilicity of O-methylhydroxylamine.
Rationale and Causality
A highly effective, field-proven method utilizes a biphasic solvent system (EtOAc/H
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Why a biphasic system? The biphasic environment physically separates the highly reactive 2,5-dichlorobenzoyl chloride (dissolved in the organic layer) from the bulk water, drastically reducing competitive hydrolysis[2].
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Why
? The aqueous inorganic base acts as an irreversible sink for the HCl generated during the reaction. This prevents the protonation of O-methylhydroxylamine (which would render it non-nucleophilic) and drives the reaction to completion[3].
Step-by-Step Experimental Protocol
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Preparation of the Biphasic Medium: In a round-bottom flask, dissolve 3.0 equivalents of
in a 2:1 mixture of Ethyl Acetate (EtOAc) and deionized water (0.1 M relative to the substrate)[1]. -
Amine Activation: Add 1.2 equivalents of O-methylhydroxylamine hydrochloride to the biphasic mixture. Stir vigorously at 0 °C for 15 minutes to allow the liberated free base to partition into the organic layer[2].
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Acylation: Dissolve 1.0 equivalent of 2,5-dichlorobenzoyl chloride in a minimal volume of anhydrous EtOAc. Add this solution dropwise to the reaction mixture at 0 °C. Critical Step: Dropwise addition strictly controls the exotherm, preventing side reactions.
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 6 hours. High-speed stirring is mandatory to maximize the interfacial surface area between the organic and aqueous layers[1].
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Workup and Isolation: Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice with Dichloromethane (
). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure[1]. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc:n-Hexane gradient) to yield pure 2,5-dichloro-N-methoxybenzamide[1].
Fig 1. Biphasic synthesis workflow of 2,5-dichloro-N-methoxybenzamide.
Analytical Characterization: A Self-Validating System
To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The molecular formula (
Liquid Chromatography-Mass Spectrometry (LC-MS)
In positive electrospray ionization (ESI+), the compound will yield a
Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation:
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Loss of a methoxy radical (
, -31 Da): Generates a stable acylium ion at m/z 189.0. -
Loss of the intact N-methoxy group (
, -47 Da): Yields a ketene/aryl cation at m/z 173.0.
Fig 2. Proposed ESI-MS fragmentation pathway for 2,5-dichloro-N-methoxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (CDCl
, 400 MHz): The spectrum will be anchored by a sharp singlet integrating to 3 protons at approximately 3.80 ppm , corresponding to the group[1]. The amide proton ( ) typically appears as a broad singlet around 9.0 - 10.0 ppm, heavily dependent on concentration and solvent hydrogen-bonding[1]. The aromatic region will display an AMX spin system characteristic of 2,5-disubstitution (a doublet, a doublet of doublets, and a fine doublet). -
C NMR (CDCl
, 100 MHz): The carbonyl carbon ( ) will resonate downfield near 165 ppm , while the methoxy carbon will appear near 64 ppm [1].
Conclusion
2,5-Dichloro-N-methoxybenzamide (MW: 220.05 g/mol ) is a structurally precise intermediate whose synthesis and characterization rely heavily on the fundamental principles of its molecular formula. By utilizing biphasic basic conditions to control acyl chloride reactivity and leveraging the distinct isotopic signature of its dual chlorine atoms, researchers can reliably synthesize and validate this compound for downstream applications in drug discovery and complex molecule synthesis.
References
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Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents National Center for Biotechnology Information (PMC) URL:[Link]
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Pd(II)/Cu(II)-Catalyzed Regio- & Stereoselective Synthesis of (E)-3-Arylmethyleneisoindolin-1-ones Using Air as the Terminal Oxidant Organic Letters (ACS Publications / DOI) URL:[Link]
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Supporting Information: Preparation of N-methoxyamides Royal Society of Chemistry (RSC.org) URL:[Link]
